molecular formula C9H12N2O2 B14842604 3-Hydroxy-N-methyl-5-(methylamino)benzamide

3-Hydroxy-N-methyl-5-(methylamino)benzamide

Cat. No.: B14842604
M. Wt: 180.20 g/mol
InChI Key: IJFODTBDRSOVHT-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methyl-5-(methylamino)benzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of hydroxy, methyl, and methylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methyl-5-(methylamino)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be suitable for all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methyl-5-(methylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-N-methyl-5-(methylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methyl-5-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzamide
  • N-Methylbenzamide
  • 5-Methylaminobenzamide

Comparison

3-Hydroxy-N-methyl-5-(methylamino)benzamide is unique due to the presence of both hydroxy and methylamino groups on the benzene ring This combination of functional groups imparts distinct chemical properties and reactivity compared to its similar compounds

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-hydroxy-N-methyl-5-(methylamino)benzamide

InChI

InChI=1S/C9H12N2O2/c1-10-7-3-6(9(13)11-2)4-8(12)5-7/h3-5,10,12H,1-2H3,(H,11,13)

InChI Key

IJFODTBDRSOVHT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)NC)O

Origin of Product

United States

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